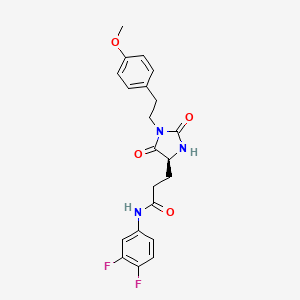
C21H21F2N3O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2aR,8bR)-N-(2,5-difluorophenyl)-1-(hydroxymethyl)-2-(2-methoxy-1-oxoethyl)-1,2a,3,8b-tetrahydroazeto[2,3-c]quinoline-4-carboxamide involves multiple steps:
Formation of the Quinolone Core: The quinolone core is typically synthesized through a cyclization reaction involving an appropriate precursor. This step often requires specific catalysts and reaction conditions to ensure the correct stereochemistry.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, where a suitable difluorophenyl halide reacts with the quinolone core.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a hydroxylation reaction, which may involve the use of oxidizing agents.
Attachment of the Methoxyacetyl Group: The methoxyacetyl group is attached via an acylation reaction, typically using methoxyacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The difluorophenyl group can participate in substitution reactions, where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its difluorophenyl group is of particular interest due to its ability to form strong interactions with proteins and enzymes .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (1R,2aR,8bR)-N-(2,5-difluorophenyl)-1-(hydroxymethyl)-2-(2-methoxy-1-oxoethyl)-1,2a,3,8b-tetrahydroazeto[2,3-c]quinoline-4-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group is known to form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,2aR,8bR)-N-(2,5-Difluorophenyl)-1-(hydroxymethyl)-2-(methoxyacetyl)-1,2a,3,8b-tetrahydroazeto[2,3-c]quinoline-4(2H)-carboxamide
- N-[(2S,3R,6R)-6-[2-[(3,5-difluorophenyl)methylamino]-2-oxoethyl]-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-3-yl]-2-pyridinecarboxamide
Uniqueness
The uniqueness of (1R,2aR,8bR)-N-(2,5-difluorophenyl)-1-(hydroxymethyl)-2-(2-methoxy-1-oxoethyl)-1,2a,3,8b-tetrahydroazeto[2,3-c]quinoline-4-carboxamide lies in its specific stereochemistry and the presence of both difluorophenyl and methoxyacetyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H21F2N3O4 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(4S)-1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C21H21F2N3O4/c1-30-15-5-2-13(3-6-15)10-11-26-20(28)18(25-21(26)29)8-9-19(27)24-14-4-7-16(22)17(23)12-14/h2-7,12,18H,8-11H2,1H3,(H,24,27)(H,25,29)/t18-/m0/s1 |
InChI Key |
FXEMEIGCKXADRF-SFHVURJKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2C(=O)[C@@H](NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















